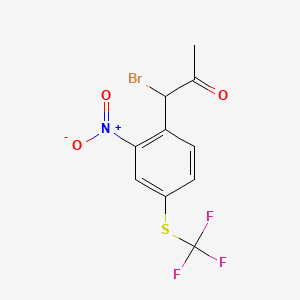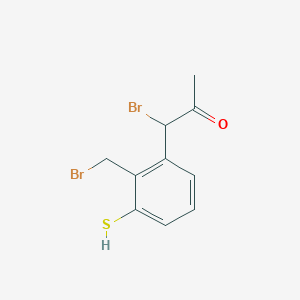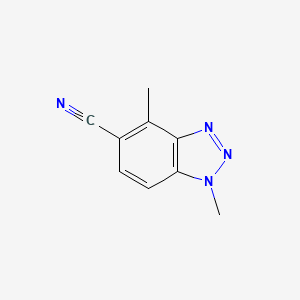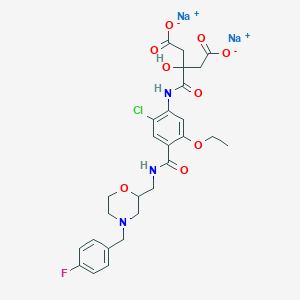
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. This compound is characterized by the presence of a bromopropyl group, a chloro group, and a difluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-(difluoromethoxy)benzene and 3-bromopropyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding alcohols or ketones.
Substitution Reactions: The chloro group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biomolecules and study their interactions.
Medicine: Research into potential pharmaceutical applications includes studying its effects on various biological targets and pathways.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloro and difluoromethoxy groups can also participate in various interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene: Similar structure but with different positions of the chloro and difluoromethoxy groups.
1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene: Another isomer with different positions of the functional groups.
(3-Bromopropyl)benzene: Lacks the chloro and difluoromethoxy groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H10BrClF2O |
|---|---|
Molecular Weight |
299.54 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-chloro-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
YARATBCMJRPRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)






![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)





